

Mass spectrometry fragmentation pattern of 2-Chloro-4'-isopropylacetophenone

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Compound of Interest

Compound Name: 2-Chloro-1-(4-isopropylphenyl)ethanone

CAS No.: 21886-60-2

Cat. No.: B1608626

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Comparative Mass Spectrometry Guide: 2-Chloro-4'-isopropylacetophenone Executive Summary & Application Context

This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-Chloro-4'-isopropylacetophenone (CAS: 5122-02-1).

Why this molecule matters: This compound is a critical alpha-halo ketone intermediate, structurally homologous to the precursors used in the synthesis of arylpropionic acid NSAIDs (e.g., Ibuprofen). In drug development, it serves as a model for studying the stability of alpha-chlorinated impurities and is often monitored during the quality control of Friedel-Crafts acylation products.

The Analytical Challenge: Differentiation between the target molecule and its non-halogenated precursor (4'-isopropylacetophenone) or its hydrolysis degradation products relies on

understanding the competition between alpha-cleavage and inductive cleavage pathways. This guide compares these dynamics to provide a robust identification protocol.

Structural Characterization & Theoretical Mass

Before interpreting the spectrum, we must establish the theoretical baseline for the molecular ion (

) and its isotopologues.

Feature	Data	Notes
Formula		
Nominal Mass	196	Based on
Exact Mass	196.0655	Monoisotopic
Isotope Pattern	M (100%) / M+2 (32%)	Characteristic 3:1 ratio of
Key Functional Groups	-Chloro Ketone, Isopropylbenzene	Dictates fragmentation logic

Comparative Fragmentation Analysis

This section compares the target molecule against its two most common analytical interferences: the non-chlorinated starting material and the bromo-analog.

The Primary Pathway: 2-Chloro-4'-isopropylacetophenone (Target)

The fragmentation is dominated by the instability of the bond alpha to the carbonyl group, exacerbated by the electron-withdrawing chlorine.

- Molecular Ion (

): Observed at m/z 196 (and 198). Intensity is usually moderate due to the lability of the C-Cl bond.

- Base Peak (
 - Cleavage): The bond between the carbonyl carbon and the alpha-methylene group breaks.
 - Loss:
 - radical (Mass 49).
 - Result: Formation of the 4-isopropylbenzoyl cation (Acylium ion) at m/z 147.
- Secondary Fragmentation: The acylium ion loses carbon monoxide (CO).
 - Loss: CO (Mass 28).
 - Result: Formation of the 4-isopropylphenyl cation at m/z 119.

Comparison with Alternatives

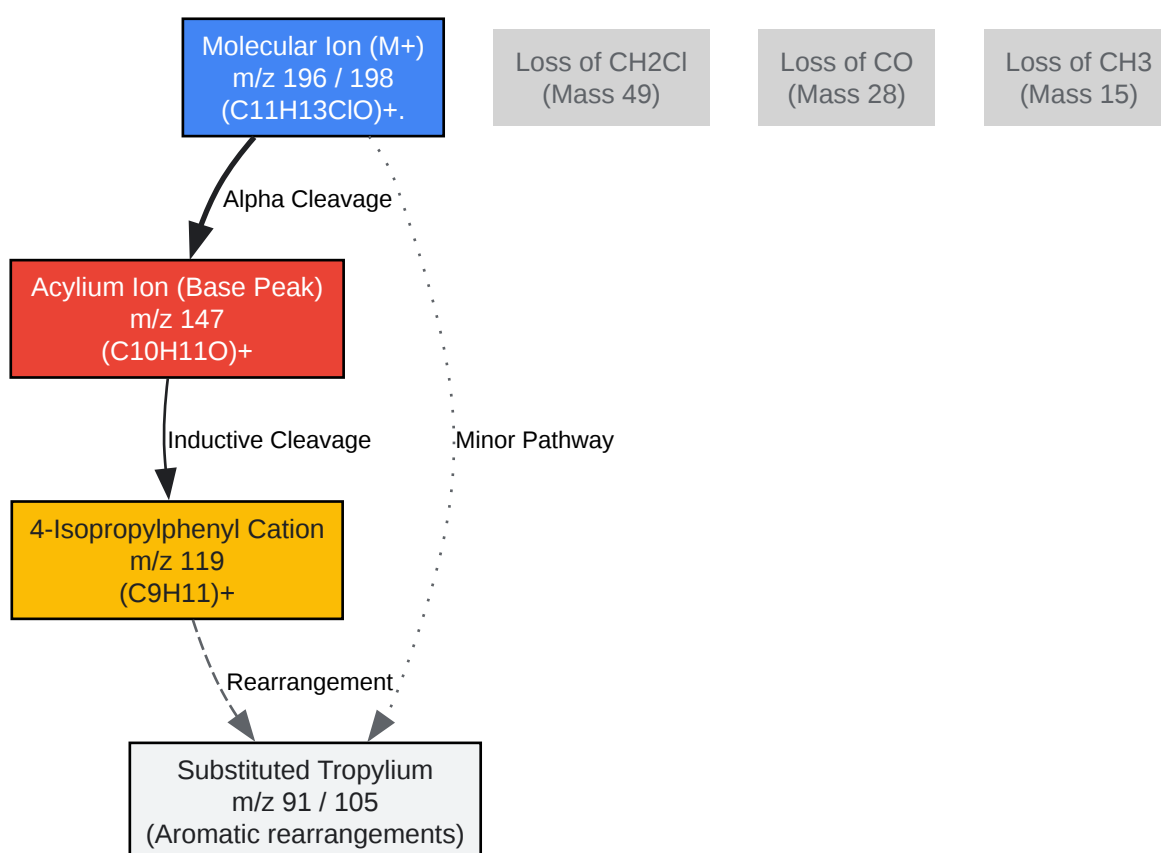
Feature	Target: 2-Cl-4'-iPr-Acetophenone	Analog A: 4'-iPr-Acetophenone	Analog B: 2-Br-4'-iPr-Acetophenone
Molecular Ion ()	196 / 198 (3:1 Ratio)	162 (No Halogen pattern)	240 / 242 (1:1 Ratio)
Primary Loss	(49 amu)	(15 amu)	(93 amu)
Dominant Fragment	m/z 147 (Acylium)	m/z 147 (Acylium)	m/z 147 (Acylium)
Differentiation Key	Isotope pattern in and mass of neutral loss. ^{[1][2][3]}	Retention Time (Elutes earlier) & lack of M+2 peak.	Isotope pattern (1:1 doublet) & higher MW.
McLafferty Rearr.	Absent (No -hydrogen on side chain).	Absent (No -hydrogen).	Absent.

Critical Insight: Note that all three compounds converge to the same base peak (m/z 147).

- Risk: If the molecular ion is weak or absent (common in harsh ionization conditions), these compounds can be misidentified.
- Solution: You must verify the presence of the M⁺ cluster or monitor the specific neutral loss (49 vs 15 vs 93).

Visualizing the Fragmentation Pathway

The following diagram illustrates the specific decay mechanism for the target molecule, highlighting the critical nodes for identification.



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Figure 1: Fragmentation tree of 2-Chloro-4'-isopropylacetophenone showing the dominant alpha-cleavage pathway leading to the stable acylium ion.[4]

Experimental Protocol (GC-MS)

To replicate these results and ensure separation from the non-chlorinated analog, follow this validated protocol.

Sample Preparation

- Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid alcohols (methanol) to prevent potential solvolysis of the C-Cl bond.
- Concentration: 10 ppm (10 µg/mL).
- Safety: This compound is a potent lachrymator (tear gas agent). Handle exclusively in a fume hood.

Instrument Parameters

- System: Gas Chromatograph coupled to Single Quadrupole MS.
- Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS), 30m x 0.25mm ID x 0.25µm film.
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
- Inlet: Splitless mode (1 min purge), 250°C.

Temperature Program

This gradient is designed to separate the target from the lighter 4'-isopropylacetophenone (Cuminone).

- Initial: 60°C (Hold 1 min).
- Ramp: 20°C/min to 280°C.
- Final: 280°C (Hold 3 min).
- MS Source: 230°C.
- Ionization: Electron Impact (EI) at 70 eV.

Data Interpretation Steps

- Extract Ion Chromatogram (EIC): Plot m/z 196 and m/z 147.
- Verify Isotope Ratio: Check the peak at retention time (RT) for the 196/198 doublet. If the ratio is not ~3:1, co-elution with a non-chlorinated species is likely.
- Check for Artifacts: If you see a peak at m/z 162 (Cuminone) appearing only in the hot inlet but not in LC-MS, it indicates thermal degradation (dechlorination) of your sample in the injector port. Lower inlet temperature to 200°C to verify.

References

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